5-Bromo-2-[(4-methoxyphenyl)methoxy]-1,2-dihydropyridin-4-ol
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Overview
Description
5-Bromo-2-[(4-methoxyphenyl)methoxy]-1,2-dihydropyridin-4-ol is a chemical compound that belongs to the class of brominated pyridines This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring, a methoxy group at the 4-position of the phenyl ring, and a methoxy group attached to the pyridine ring through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(4-methoxyphenyl)methoxy]-1,2-dihydropyridin-4-ol can be achieved through a multi-step process involving the following key steps:
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base such as sodium methoxide.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for efficient bromination and methoxylation, and employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(4-methoxyphenyl)methoxy]-1,2-dihydropyridin-4-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Amino or thio derivatives.
Scientific Research Applications
5-Bromo-2-[(4-methoxyphenyl)methoxy]-1,2-dihydropyridin-4-ol has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Material Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(4-methoxyphenyl)methoxy]-1,2-dihydropyridin-4-ol involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to target proteins or enzymes. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-2-[(4-methoxyphenyl)methoxy]-1,2-dihydropyridin-4-ol is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and physical properties. The methoxymethyl bridge further enhances its versatility in synthetic applications, making it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
5-bromo-2-[(4-methoxyphenyl)methoxy]-1,2-dihydropyridin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3/c1-17-10-4-2-9(3-5-10)8-18-13-6-12(16)11(14)7-15-13/h2-7,13,15-16H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVCSVZDGAACTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2C=C(C(=CN2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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